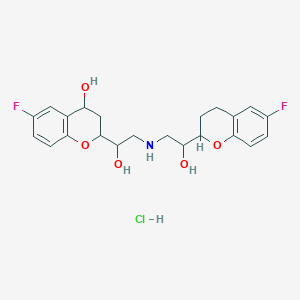
ASR352
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASR352 is a potent anticancer agent which inhibits the growth of CRC bulk and sensitized FOLFOX-resistant cells.
Scientific Research Applications
Splicing Factor Roles in RNA Processing
ASF/SF2 and SC35, which are part of the ASR352 family, play crucial roles in splicing pre-mRNA and influencing alternative splice site selection. ASF/SF2 and SC35 display distinct RNA binding specificities, which impacts their interactions with pre-mRNA and the functionality of splicing enhancers. This specificity is vital for understanding how different splicing factors regulate gene expression at the RNA level (Tacke & Manley, 1995).
Involvement in Cardiovascular Disease
The interleukin-6 receptor (IL6R) signaling pathway, associated with this compound, is implicated in coronary heart disease. Studies have shown that genetic variants affecting IL6R signaling can influence the risk of coronary heart disease, highlighting the role of inflammation in cardiovascular diseases (Sarwar et al., 2012).
Structural Insights into Protein Aggregation
Research on a C-terminal segment of TDP-43, related to this compound, has revealed insights into the structural characteristics that lead to protein aggregation. This has implications for understanding diseases like ALS and FTLD, where protein aggregation plays a key role (Mompeán et al., 2014).
Alternative Splicing Analysis in Cancer Therapy
The study of alternative pre-mRNA splicing (AS) is crucial in cancer research, particularly in predicting responses to targeted anticancer therapies. Tools like splice-sensitive microarrays have been developed to analyze transcript structures and levels for genes involved in responses to therapies, providing valuable insights into cancer treatment strategies (Pesson et al., 2014).
Role in Neuropharmacology
This compound is linked to G protein-coupled receptor 35 (GPR35), which has emerged as a significant player in the nervous system. GPR35's involvement in synaptic transmission and its implications for pain modulation and inflammation highlight the importance of this receptor in neuropharmacological research (Mackenzie & Milligan, 2017).
Exonic Splicing Enhancer Research
Exonic splicing enhancers (ESEs) are vital for exon inclusion in RNA processing. Research into ESEs recognized by human SR protein SC35 under splicing conditions provides insights into the molecular mechanisms of splicing and its regulation, which is critical for understanding various genetic disorders (Liu et al., 2000).
Research in Solid-State NMR Techniques
Solid-state nuclear magnetic resonance (NMR) techniques have been applied to study the structure of proteins like the 35-residue villin headpiece subdomain (HP35) in various states. This method provides quantitative insights into site-specific conformational distributions in proteins, contributing to our understanding of protein folding and misfolding processes (Hu et al., 2009).
Ancestral Sequence Reconstruction
Ancestral sequence reconstruction (ASR) is a powerful method for studying the evolution of proteins and their functions over time. This technique has been used to investigate the historical changes in proteins and to identify key residues essential for protein function. ASR has applications in understanding enzyme evolution and the evolution of protein complexes (Merkl & Sterner, 2016).
properties
Molecular Formula |
C16H23ClN4 |
|---|---|
Molecular Weight |
306.84 |
IUPAC Name |
1-(4-Phenylbut-2-en-1-yl)-1,3,5,7-tetraazaadamantan-1-ium Chloride |
InChI |
InChI=1S/C16H23N4.ClH/c1-2-6-16(7-3-1)8-4-5-9-20-13-17-10-18(14-20)12-19(11-17)15-20;/h1-7H,8-15H2;1H/q+1;/p-1/b5-4+; |
InChI Key |
GUCREOFDXCCXNF-FXRZFVDSSA-M |
SMILES |
N12C[N+]3(C/C=C/CC4=CC=CC=C4)CN(C2)CN(C3)C1.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ASR352; ASR 352; ASR-352 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{4-[(4-Methoxyphenyl)methyl]phenyl}-1,3-thiazol-2-amine](/img/structure/B1192099.png)






